![molecular formula C19H17F3N2O4 B15231208 5-(4-Methoxy-3'-methyl-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B15231208.png)
5-(4-Methoxy-3'-methyl-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction conditions often involve polar solvents and specific catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of robust catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The biphenyl and oxazole rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The biphenyl moiety can enhance the compound’s binding affinity and specificity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its trifluoroacetate group can enhance its stability and solubility, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H17F3N2O4 |
|---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
5-[2-methoxy-5-(3-methylphenyl)phenyl]-1,3-oxazol-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H16N2O2.C2HF3O2/c1-11-4-3-5-12(8-11)13-6-7-15(20-2)14(9-13)16-10-19-17(18)21-16;3-2(4,5)1(6)7/h3-10H,1-2H3,(H2,18,19);(H,6,7) |
InChI-Schlüssel |
UXRLKIKYZKRDJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC)C3=CN=C(O3)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


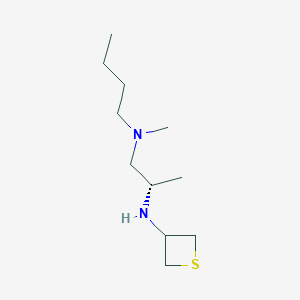

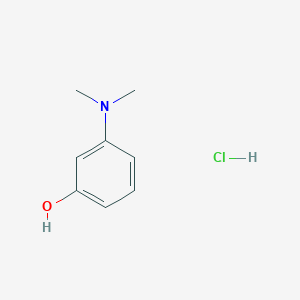



![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B15231171.png)
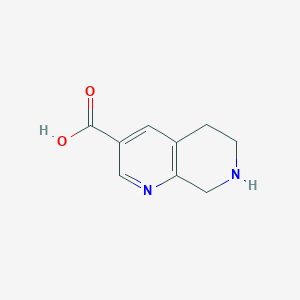

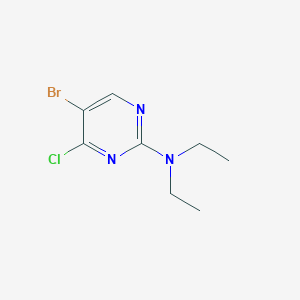
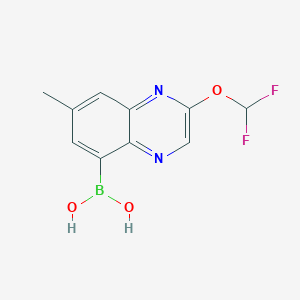
![Tert-butyl trans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate](/img/structure/B15231216.png)
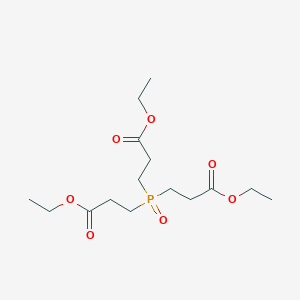
![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione](/img/structure/B15231232.png)
